2-Iodoethyl acrylate

Description

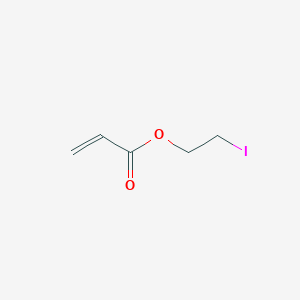

Structure

3D Structure

Properties

IUPAC Name |

2-iodoethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBXAYYHEGEQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313165 | |

| Record name | 2-Iodoethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44653-97-6 | |

| Record name | 2-Iodoethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44653-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodoethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Chemistry of 2 Iodoethyl Acrylate

Controlled Radical Polymerization (CRP) Techniques

Other Controlled Polymerization Approaches

Beyond conventional radical polymerization, 2-iodoethyl acrylate (B77674) can be synthesized into polymers with precise control over molecular weight, architecture, and dispersity using specialized techniques.

Anionic Polymerization

Anionic polymerization offers a route to highly controlled polymer synthesis, yielding polymers with predictable molecular weights and narrow molecular weight distributions (M̄w/M̄n). Research has shown that the anionic polymerization of 2-haloethyl methacrylates, which are structurally analogous to 2-iodoethyl acrylate, can be effectively conducted in solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). Initiators such as 1,1-diphenyl-3-methylpentyllithium, in the presence of lithium chloride (LiCl), facilitate controlled polymerization, leading to polymers with well-defined characteristics rsc.org. This method also enables the synthesis of block copolymers through sequential monomer addition. While direct studies on 2-iodoethyl acrylate via anionic polymerization are less prevalent in the reviewed literature, the success with related haloethyl methacrylates suggests its potential for yielding well-defined polymeric materials.

Photo-Controlled Polymerization

Photo-controlled radical polymerization (photo-CRP) utilizes light as an external stimulus to mediate polymerization, offering spatial and temporal control. This approach has been successfully applied to a wide range of vinyl monomers, including acrylates, enabling the synthesis of polymers with controlled molecular weights and architectures free.fr. Key methods include:

Photo-iniferter Controlled Radical Polymerization (PI-CRP): This technique relies on the photolysis of a chain-transfer agent (iniferter) to initiate polymerization, allowing for controlled chain growth free.fr.

Photoredox Catalysis: Employing photocatalysts activated by light, methods like Photoinduced Electron Transfer RAFT (PET-RAFT) offer control over polymerization kinetics and polymer characteristics. This approach has been demonstrated for challenging acrylate monomers, achieving controlled polymerization and block copolymer synthesis free.fr.

Although specific examples involving 2-iodoethyl acrylate in photo-CRP are not explicitly detailed, the demonstrated success of these methods with various acrylates indicates their applicability for the controlled polymerization of 2-iodoethyl acrylate, potentially leading to advanced polymer structures.

Copolymerization Studies Involving 2-Iodoethyl Acrylate

Copolymerization of 2-iodoethyl acrylate with other monomers allows for the creation of materials with tailored properties, combining the characteristics of different monomer units.

Synthesis of Statistical and Random Copolymers

Statistical or random copolymers are characterized by a random distribution of monomer units along the polymer chain, governed by their relative reactivities. Studies involving related acrylate monomers, such as 2-ethoxyethyl methacrylate (B99206) (2-EOEMA) copolymerized with methyl methacrylate (MMA), have shown a predominantly random distribution of monomer units, with reactivity ratios indicating slight differences in monomer incorporation rates rsc.org. Similarly, the copolymerization of acrylonitrile (B1666552) with haloalkyl acrylates like 2-bromoethyl acrylate (BEA) results in copolymers where the haloalkyl acrylates exhibit higher reactivity towards the propagating polyacrylonitrile (B21495) radical openmedicinalchemistryjournal.com. The structure of the comonomer, such as the alkyl chain length in 2-ethylhexyl acrylate (EHA), can significantly influence copolymer properties, including self-healing capabilities nih.gov.

Block Copolymer Architectures via Sequential Monomer Addition

The synthesis of well-defined block copolymers relies on controlled polymerization techniques that maintain living or dormant chain ends, enabling sequential monomer addition. Controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT), and Nitroxide-Mediated Polymerization (NMP) are crucial for this purpose, allowing for precise control over molecular weight and dispersity rsc.orgnih.govfree.frresearchgate.netgla.ac.uk. Anionic polymerization is also highly effective for block copolymer synthesis via sequential monomer addition, known for yielding polymers with precise molecular weights and narrow distributions researchgate.net. While specific examples of 2-iodoethyl acrylate in block copolymer synthesis via sequential addition are limited in the reviewed literature, its potential use in conjunction with these controlled polymerization methods is evident for creating well-defined block copolymers.

Graft Copolymerization Methodologies

Graft copolymerization involves attaching polymer branches onto a pre-existing polymer backbone. This can be achieved through techniques such as the macromonomer method or by initiating polymerization from active sites on the backbone researchgate.netliverpool.ac.uk. For instance, poly(n-butyl acrylate)–g–poly(styrene) graft copolymers have been synthesized using polystyrene macromonomers and miniemulsion copolymerization researchgate.net. Grafting ethyl acrylate onto natural polymers like tamarind kernel powder has also been reported, yielding water-soluble grafted copolymers with modified mechanical properties bas.bg. The successful application of these methods to 2-iodoethyl acrylate would depend on the monomer's compatibility with the grafting conditions and the chosen backbone polymer.

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r) quantify the relative preference of a propagating radical chain end to add its own monomer versus the comonomer. These ratios are critical for predicting copolymer composition and sequence distribution. Reactivity ratios for haloethyl acrylates have been determined in copolymerizations with common monomers like styrene (B11656) and acrylonitrile.

Table 1: Monomer Reactivity Ratios (r) in Copolymerization Systems

| Monomer Pair | Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Source |

| 2-Chloroethyl acrylate / Styrene | 2-Chloroethyl acrylate | Styrene | 0.12 | 0.53 | mdpi.com |

| 2-Chloroethyl acrylate / Acrylonitrile | 2-Chloroethyl acrylate | Acrylonitrile | 0.87 | 1.03 | mdpi.com |

| Acrylonitrile / 2-Bromoethyl acrylate | Acrylonitrile | 2-Bromoethyl acrylate | 0.12 | 0.87 | openmedicinalchemistryjournal.com |

| Acrylonitrile / 2-Bromoethyl methacrylate | Acrylonitrile | 2-Bromoethyl methacrylate | 0.41 | 2.38 | openmedicinalchemistryjournal.com |

Note: Direct reactivity ratio data for 2-iodoethyl acrylate with common comonomers is not extensively available in the reviewed literature. The data presented for 2-chloroethyl acrylate and 2-bromoethyl acrylate are provided as indicative values for related haloethyl acrylate monomers.

These values indicate that 2-chloroethyl acrylate exhibits a tendency towards random or alternating copolymerization with styrene and acrylonitrile, whereas acrylonitrile shows a stronger preference for homopolymerization when paired with 2-bromoethyl acrylate openmedicinalchemistryjournal.commdpi.com.

Influence of Comonomer Structure on Polymerization Behavior

The structure of the comonomer significantly impacts polymerization kinetics, reactivity ratios, and the resultant copolymer properties. For haloethyl acrylates, the nature of the halogen (e.g., bromo vs. chloro) and the alkyl chain length can alter their reactivity. For instance, bromo-alkyl acrylates and methacrylates generally display higher reactivity compared to their chloro-alkyl counterparts when copolymerized with acrylonitrile openmedicinalchemistryjournal.com. Variations in the acrylate ester substituent, such as the use of 2-ethylhexyl acrylate, can lead to unique copolymer properties like enhanced self-healing capabilities due to specific secondary bonding interactions nih.gov. Furthermore, increasing the hydrophobicity of the comonomer, as seen with longer alkyl chains in acrylates, can influence the copolymer's thermoresponsive behavior by lowering its critical solution temperature acs.org. These findings underscore the importance of comonomer selection for achieving desired copolymer characteristics.

List of Compounds Mentioned:

2-Iodoethyl acrylate

2-Chloroethyl acrylate

2-Bromoethyl acrylate

Methyl methacrylate (MMA)

Styrene (St)

Butyl acrylate

Acrylonitrile (AN)

Ethyl acrylate (EA)

2-Ethoxyethyl methacrylate (2-EOEMA)

2-Ethylhexyl acrylate (2-EHA)

Ethyl 2-cyanoacrylate (ECA)

N-butyl acrylate (nBA)

N,N-dimethylaminoethyl methacrylate (DMAEMA)

2-Methoxy ethyl acrylate (MEA)

1,1-Diphenyl-3-methylpentyllithium

Lithium chloride (LiCl)

2-Bromoethyl methacrylate

Reactivity and Organic Transformations of 2 Iodoethyl Acrylate

Radical Addition Reactions

The presence of the electron-deficient acrylate (B77674) double bond makes 2-iodoethyl acrylate a suitable substrate for radical addition reactions. Concurrently, the carbon-iodine bond in the iodoethyl group can serve as a precursor for radical generation.

Intermolecular Radical Additions

In intermolecular radical additions, a radical species from an external source adds across the carbon-carbon double bond of the acrylate moiety. This process typically involves the formation of a new carbon-carbon bond and the generation of a carbon-centered radical on the other end of the former double bond. While specific studies detailing intermolecular radical additions to 2-iodoethyl acrylate are not extensively documented in the provided literature, the acrylate functional group is a well-established Michael acceptor in radical chemistry. The iodoethyl group itself can act as a source of radicals, potentially initiating such additions or participating in tandem processes. For instance, the addition of alkyl radicals to acrylates is a fundamental reaction in radical polymerization and organic synthesis libretexts.org.

Intramolecular Radical Cyclization Processes

The iodoethyl group is particularly adept at initiating radical cyclization processes. Studies have demonstrated that compounds bearing a 1-(2-iodoethyl) moiety can undergo facile radical cyclization. For example, 1-(2-iodoethyl)indoles and pyrroles have been shown to participate in tandem radical addition/cyclization cascades with methyl acrylate, where the iodoethyl group initiates the radical chain, leading to cyclized products jst.go.jparkat-usa.orgacs.orgresearchgate.netumich.edu. In such reactions, the C-I bond undergoes homolytic cleavage, generating a carbon radical that can then add to an alkene. If 2-iodoethyl acrylate itself were to undergo intramolecular cyclization, a radical generated at the carbon adjacent to the iodine could add to its own acrylate double bond, potentially forming a cyclobutane (B1203170) ring.

Tandem Radical Reactions

Tandem radical reactions, which involve a sequence of two or more radical transformations occurring in a single synthetic operation, are a powerful tool in organic synthesis. The literature highlights the utility of iodoethyl groups in initiating tandem radical addition/cyclization sequences, often in conjunction with acrylate partners jst.go.jparkat-usa.orgacs.orgresearchgate.netumich.edunih.govresearchgate.net. These reactions typically involve the generation of a radical from the iodoethyl moiety, followed by addition to an alkene (like methyl acrylate), and subsequent cyclization onto an aromatic or heteroaromatic ring. While direct examples focusing solely on 2-iodoethyl acrylate in such cascades are limited, its structural features suggest it could participate. For instance, a radical generated from the iodoethyl group could add intermolecularly to another acrylate, followed by cyclization. Alternatively, an external radical could add to the acrylate double bond of 2-iodoethyl acrylate, with the resulting radical on the ethyl chain then undergoing cyclization.

Table 1: Examples of Radical Addition/Cyclization Reactions Involving Iodoethyl Moieties and Acrylates

| Starting Material (Analogous) | Co-reactant | Reaction Type | Conditions | Yield (Approx.) | Product Type (Example) | Citation |

| 1-(2-Iodoethyl)indole | Methyl acrylate | Tandem radical addition/cyclization/oxidation | Fenton-type conditions (FeSO₄/H₂O₂), DMSO | Moderate | Benzindolizidine derivatives | arkat-usa.org |

| (2-Iodoethyl)benzene | Methyl acrylate | 1,2-Aminoxyalkylation (via XAT) | TEMPONa, Aryldiazonium salt, various solvents | 27–41% | Alkoxyamine adducts | rsc.org |

| 3-(2-Iodoethyl)indole | Acceptor-substituted alkene | Photoredox-induced dearomative radical (4+2)-cyclization/1,4-addition | Photoredox catalysis | Not specified | Highly functionalized hexahydrocarbazoles | nih.govresearchgate.net |

Stereochemical Considerations in Radical Additions

The stereochemical outcome of radical additions to the acrylate double bond of 2-iodoethyl acrylate can be influenced by several factors, including the nature of the initiating radical, the reaction conditions, and the presence of chiral auxiliaries or catalysts. Studies on related systems, such as the photoredox-induced cyclization of 3-(2-iodoethyl)indoles with alkenes, have demonstrated the generation of multiple contiguous stereogenic centers, indicating that stereocontrol is achievable in such cascade processes nih.govresearchgate.net. The addition of radicals to alkenes can proceed with varying degrees of stereoselectivity depending on the steric and electronic interactions at the transition state libretexts.org. For reactions involving 2-iodoethyl acrylate, if the radical addition creates a new stereocenter, and if the molecule already possesses chirality or if chiral reagents are employed, diastereoselectivity or enantioselectivity may be observed.

Nucleophilic Substitution Reactions on the Iodoethyl Moiety

The iodoethyl group in 2-iodoethyl acrylate is highly susceptible to nucleophilic substitution reactions, primarily via the SN2 mechanism. The iodide ion is an excellent leaving group, facilitating facile displacement by a wide array of nucleophiles.

Mechanism and Scope of SN2 Reactions

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where a nucleophile attacks an electrophilic carbon atom from the backside, simultaneously displacing the leaving group. This mechanism leads to an inversion of stereochemistry at the carbon center masterorganicchemistry.comlasalle.edulibretexts.orgvisualizeorgchem.comlibretexts.orglibretexts.org.

The iodoethyl moiety of 2-iodoethyl acrylate is an ideal substrate for SN2 reactions. The carbon atom bearing the iodine is electrophilic due to the electronegativity of iodine, and the iodide ion (I⁻) is a good leaving group, readily detached from the carbon. The primary nature of the alkyl halide also favors SN2 reactions due to minimal steric hindrance around the reactive carbon.

The scope of nucleophiles that can react with the iodoethyl group is broad. Common nucleophiles include:

Azides (e.g., NaN₃): Leading to the formation of azidoethyl acrylates, which can be further functionalized (e.g., via click chemistry) or used in polymer synthesis benchchem.com.

Thiolates (e.g., KSAc, followed by hydrolysis): Resulting in thioether-functionalized acrylates benchchem.com.

Amines: Leading to aminoethyl acrylates.

Carboxylates: Forming ester linkages.

Alkoxides: Leading to ether linkages.

These reactions are typically carried out in polar aprotic solvents (like DMF or DMSO) to enhance nucleophile solubility and reactivity, and often proceed efficiently under mild conditions benchchem.comfigshare.com.

Table 2: Nucleophilic Substitution (SN2) Reactions of Haloethyl Acrylates (Analogous to 2-Iodoethyl Acrylate)

| Nucleophile | Solvent | Temperature | Time | Conversion | Product Type | Citation |

| Sodium azide (B81097) (NaN₃) | DMF | 60°C | 24h | 98% | Azido-terminated polymer (from poly(bromoethyl acrylate)) | benchchem.com |

| Potassium thioacetate (B1230152) (KSAc) | DMSO | 50°C | 12h | 95% | Thioacetate-terminated polymer (from poly(bromoethyl acrylate)) | benchchem.com |

The reactivity of the iodoethyl group in 2-iodoethyl acrylate is comparable to, or even greater than, the bromoethyl group found in its analogue, 2-bromoethyl acrylate imtm.cz. This allows for versatile post-synthetic modifications and the creation of functionalized monomers and polymers.

Compound Name List:

2-Iodoethyl acrylate

Spectroscopic Characterization and Analytical Techniques

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR and Raman spectra of 2-Iodoethyl acrylate (B77674) are dominated by features characteristic of the acrylate ester and the iodo-alkane functionalities.

Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically around 1720-1730 cm⁻¹. docbrown.info This band is generally weaker in the Raman spectrum.

Vinyl Group (C=C and C-H): The C=C double bond stretch gives rise to a band around 1635 cm⁻¹. The vinylic C-H stretching vibrations are observed just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) for the vinyl group produce strong absorptions in the 800-1000 cm⁻¹ region.

Alkyl Group (C-H): The sp³ C-H stretching vibrations of the ethyl group's methylene (B1212753) (-CH₂-) units are expected in the 2850-3000 cm⁻¹ region. C-H bending (scissoring) vibrations for these groups typically appear around 1465 cm⁻¹.

Ester C-O Stretch: The acrylate group exhibits strong C-O stretching bands. The asymmetric C-O-C stretch is typically found around 1200-1280 cm⁻¹, while the symmetric stretch is near 1150-1180 cm⁻¹.

Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹. This band can sometimes be weak or difficult to assign definitively in IR spectra but may be more prominent in Raman spectra.

Table 3: Principal Vibrational Bands for 2-Iodoethyl acrylate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1720 - 1730 | Strong (IR), Weak (Raman) |

| C=C | Stretch | ~1635 | Medium |

| =C-H | Stretch | 3020 - 3100 | Medium |

| -CH₂- | Stretch | 2850 - 3000 | Medium |

| C-O-C | Asymmetric Stretch | 1200 - 1280 | Strong (IR) |

| C-O-C | Symmetric Stretch | 1150 - 1180 | Strong (IR) |

| =C-H | Out-of-plane bend | 800 - 1000 | Strong (IR) |

| C-I | Stretch | 500 - 600 | Medium-Weak |

Monitoring of Polymerization and Reaction Progress

The monitoring of the polymerization of 2-iodoethyl acrylate is crucial for controlling the molecular weight, polydispersity, and architecture of the resulting polymer. Real-time or periodic analysis of the reaction mixture allows for the determination of monomer conversion and the integrity of the polymer chain. Techniques such as Fourier-transform infrared spectroscopy (FTIR) can be employed to track the disappearance of the characteristic acrylate double bond peaks (typically around 1635 cm⁻¹ for C=C stretching and 810 cm⁻¹ for =C-H bending) as the polymerization proceeds. In more advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), which are known to produce well-defined polymers, monitoring monomer conversion is key to ensuring a controlled process. While specific studies detailing the real-time monitoring of 2-iodoethyl acrylate polymerization are not abundant in publicly available literature, the methodologies applied to similar acrylate monomers are directly applicable. For instance, the progress of the polymerization can be followed by taking aliquots from the reaction mixture at different time intervals and analyzing them.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for the characterization of 2-iodoethyl acrylate and its corresponding polymers. It provides information on the molecular weight, elemental composition, and structural features of the compounds.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of newly synthesized 2-iodoethyl acrylate by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For 2-iodoethyl acrylate (C₅H₇IO₂), the exact mass can be calculated and compared with the experimental value. In a study describing the synthesis of 2-iodoethyl acrylate, HRMS was used to confirm its formation. amazonaws.com

Below is a table summarizing the expected and observed mass-to-charge ratio for 2-iodoethyl acrylate.

| Ion | Calculated m/z | Observed m/z | Reference |

| [M+Na]⁺ | 235.0729 | 235.0729 | amazonaws.com |

| Monomer: 2-Iodoethyl acrylate |

This table is interactive. Click on the headers to sort.

MALDI-ToF-MS for Polymer End-Group Analysis and Molecular Weight Distribution

Chromatographic Techniques

Chromatographic techniques are essential for assessing the purity of the 2-iodoethyl acrylate monomer and for monitoring the progress of its polymerization reactions.

Gas Chromatography (GC) for Monomer Purity and Conversion

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a standard method for determining the purity of volatile monomers like 2-iodoethyl acrylate. The technique separates the monomer from any impurities, such as residual starting materials from its synthesis or degradation products. While specific GC methods for 2-iodoethyl acrylate are not detailed in published research, established methods for other acrylate monomers can be adapted. For instance, a typical method would involve a capillary column with a non-polar or medium-polarity stationary phase. The monomer conversion during polymerization can also be monitored by GC by measuring the decrease in the monomer peak area in the reaction mixture over time.

The following table provides a hypothetical set of GC parameters that could be used for the analysis of 2-iodoethyl acrylate, based on methods for similar compounds.

| Parameter | Value |

| Column | HP-5 (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Detector | FID or MS |

| Detector Temperature | 275 °C |

| Oven Program | Isothermal or gradient, to be optimized |

This table is interactive. Click on the headers to sort.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is another powerful technique for monitoring the conversion of 2-iodoethyl acrylate during polymerization. It is particularly useful for analyzing samples from polymerization reactions conducted in a liquid phase. A reversed-phase HPLC method would typically be employed, where the more polar monomer elutes earlier than the less polar polymer. By integrating the peak area of the monomer, its concentration in the reaction mixture can be quantified over time. A study on the partitioning of 2-carboxyethyl acrylate, a structurally related monomer, utilized HPLC for its analysis, demonstrating the applicability of this technique.

A potential HPLC method for monitoring 2-iodoethyl acrylate polymerization is outlined in the table below.

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (at a wavelength around 210 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table is interactive. Click on the headers to sort.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Index (PDI)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. youtube.comyoutube.com The principle of GPC involves the separation of molecules based on their size or hydrodynamic volume as they pass through a column packed with porous gel beads. youtube.com Larger molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. youtube.com This allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. youtube.com

For poly(2-iodoethyl acrylate), GPC analysis would typically be performed using a solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF). ias.ac.inpolymersource.ca The system would be equipped with a series of columns to achieve the desired separation range and a detector, commonly a refractive index (RI) detector. polymersource.canih.gov The molecular weight is determined by comparing the elution time of the polymer sample to a calibration curve generated from polymer standards with known molecular weights, often polystyrene standards. ias.ac.in

Table 1: Representative GPC Data for Polyacrylates Synthesized by ATRP

| Polymer | Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |

| Poly(methyl acrylate) | Ethyl 2-bromoisobutyrate | 9,700 | 1.13 | - | cmu.edu |

| Poly(n-butyl acrylate) | Ethyl 2-bromoisobutyrate | - | 1.15 | Anisole | cmu.edu |

| Poly(t-butyl acrylate) | Dimethyl 2,6-dibromoheptanedioate | 18,850 | 1.11 | DMF | cmu.edu |

| Poly(2-ethylhexyl acrylate) | - | - | <1.5 | Toluene | ias.ac.in |

This table presents data for various polyacrylates to illustrate the expected range of molecular weights and PDI values for poly(2-iodoethyl acrylate) synthesized under similar controlled radical polymerization conditions.

Thermal Analysis of Poly(2-Iodoethyl Acrylate) and Copolymers

Thermal analysis techniques are crucial for understanding the behavior of polymers as a function of temperature. These methods provide valuable information about thermal transitions, stability, and degradation profiles.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. tainstruments.comyoutube.com This allows for the determination of key thermal transitions, most notably the glass transition temperature (Tg). The Tg is a critical property of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com

For poly(2-iodoethyl acrylate), the Tg would be a key parameter influencing its mechanical properties at different temperatures. The chemical structure of the repeating unit, particularly the size and flexibility of the side chain, significantly impacts the Tg. The presence of the relatively bulky and heavy iodine atom in the 2-iodoethyl group is expected to influence chain mobility and thus the Tg. By comparing with other polyacrylates, it is possible to estimate the expected Tg. For example, poly(2-hydroxyethyl acrylate) has a reported Tg of -43 °C. cmu.edu The larger iodoethyl group might lead to a slightly higher Tg due to increased steric hindrance and intermolecular interactions. The Tg of copolymers of 2-iodoethyl acrylate would be dependent on the composition and the Tg of the comonomer. researchgate.net

Table 2: Glass Transition Temperatures (Tg) of Various Polyacrylates

| Polymer | Tg (°C) | Reference |

| Poly(ethyl acrylate) | -15 | researchgate.net |

| Poly(2-hydroxyethyl acrylate) | -43 | cmu.edu |

| Poly(2-ethylhexyl acrylate) | -50 to -70 | nih.gov |

| Poly(lauryl acrylate) | -55 | cmu.edu |

This table provides a reference for the expected glass transition temperature of poly(2-iodoethyl acrylate) by comparison with structurally related polymers.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). yildiz.edu.tr This technique is essential for assessing the thermal stability of polymers and determining their degradation temperatures. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char at the end of the analysis. mdpi.com

The thermal stability of poly(2-iodoethyl acrylate) would be dictated by the strength of the chemical bonds within the polymer backbone and the side chains. The carbon-iodine bond is known to be relatively weak and could be a potential initiation site for thermal degradation. The degradation of polyacrylates can proceed through various mechanisms, including chain scission and side-chain reactions. researchgate.netresearchgate.net For instance, the thermal degradation of poly(2-ethylhexyl acrylate) in an inert atmosphere occurs in a single step between approximately 320°C and 420°C, corresponding to the decomposition of the carbon backbone. nih.govmdpi.com It is anticipated that poly(2-iodoethyl acrylate) would exhibit a multi-stage degradation profile, with an initial weight loss at a lower temperature due to the scission of the C-I bond, followed by the degradation of the main polymer chain at higher temperatures.

Table 3: Thermal Degradation Data for Polyacrylates from TGA

| Polymer | Onset Decomposition Temp. (°C) | Temp. of Max. Weight Loss (°C) | Atmosphere | Reference |

| Poly(2-ethylhexyl acrylate) | ~320 | - | Nitrogen | nih.govmdpi.com |

| Poly(ethyl acrylate) | ~316 | - | Nitrogen | researchgate.net |

| Copolymers of N-2-acryloyloxyethyl phthalimide (B116566) and methyl methacrylate (B99206) | Increases with acrylate content | - | Nitrogen | researchgate.net |

This table presents thermal stability data for related polyacrylates to provide an estimate of the expected thermal behavior of poly(2-iodoethyl acrylate).

Morphological Characterization (e.g., Scanning Electron Microscopy (SEM) for Polymer Structures)

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of materials at high magnifications. psu.edu In polymer science, SEM is used to study the structure of polymer films, powders, fibers, and composites. It provides valuable information about surface topography, particle size and shape, and the phase morphology of polymer blends and copolymers. psu.edu

The morphology of poly(2-iodoethyl acrylate) would depend on the method of polymerization and subsequent processing. For example, a polymer synthesized via emulsion polymerization would consist of spherical particles, the size and distribution of which could be characterized by SEM. For a solution-cast film, SEM could reveal details about the surface smoothness, the presence of pores, or phase separation in the case of a copolymer. For instance, studies on poly(2-methoxyethyl acrylate) have used atomic force microscopy, a related technique, to reveal microphase separation structures at the polymer/water interface. nih.gov While specific SEM images of poly(2-iodoethyl acrylate) are not available, it is expected that its morphology would be comparable to other amorphous polyacrylates, which typically form smooth, homogeneous films when cast from solution. In the case of block copolymers containing a poly(2-iodoethyl acrylate) segment, SEM could be employed to visualize the microphase-separated domains.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2-iodoethyl acrylate (B77674), DFT calculations are instrumental in understanding its fundamental chemical nature.

The electronic structure dictates the reactivity of a molecule. DFT calculations map the electron density distribution and determine the energies and shapes of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For 2-iodoethyl acrylate, the HOMO is typically localized on the carbon-carbon double bond of the acrylate moiety and the non-bonding orbitals of the iodine atom. This suggests that these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the carbon-carbon double bond and the carbonyl group, indicating the most probable sites for nucleophilic attack. The energy gap influences the molecule's ability to participate in chemical reactions, with a smaller gap generally implying higher reactivity.

Table 1: Illustrative DFT-Calculated Properties of 2-Iodoethyl acrylate Note: The following data are representative and can vary based on the specific computational method and basis set employed.

DFT calculations are pivotal in mapping the potential energy surface for reactions involving 2-iodoethyl acrylate. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. By calculating the energies of these species, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics. For instance, in the context of polymerization, DFT can model the addition of a radical to the monomer and the subsequent propagation steps, elucidating the energetic favorability of these processes. The analysis of the transition state structures reveals the geometric changes the molecule undergoes as it transforms from reactant to product.

DFT provides a powerful tool for predicting the spectroscopic properties of 2-iodoethyl acrylate, which can be used to interpret experimental spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra to specific molecular vibrations, such as the C=O stretch of the ester, the C=C stretch of the acrylate, and the C-I stretch. Furthermore, DFT can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei, assisting in the structural elucidation of the molecule and its derivatives. Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the system. This technique is particularly valuable for studying the conformational behavior of 2-iodoethyl acrylate and the process of its polymerization.

MD simulations can be employed to model the polymerization of 2-iodoethyl acrylate at an atomistic level. By simulating a system containing multiple monomers, an initiator, and solvent molecules, the entire polymerization process, from initiation and propagation to termination, can be observed. These simulations can provide valuable data on the rate of polymerization, the growth of polymer chains, and the resulting molecular weight distribution. By analyzing the trajectories of the simulated particles, researchers can gain a deeper understanding of the factors influencing the polymerization kinetics and the structure of the resulting polymer.

The 2-iodoethyl acrylate monomer has several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the potential energy landscape of the monomer to identify the most stable conformers and the energy barriers for interconversion. The preferred conformation of the monomer can significantly influence its reactivity and the stereochemistry of the resulting polymer.

Table 2: List of Compounds Mentioned

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or, in this context, their chemical reactivity. wseas.comnih.gov For a reactive monomer like 2-Iodoethyl acrylate, QSAR studies can provide valuable insights into the factors governing its reactivity, guiding the design of new polymers and synthetic strategies. While specific QSAR models exclusively for the reactivity of 2-Iodoethyl acrylate are not extensively documented in publicly available literature, the principles can be extrapolated from studies on other acrylate compounds. nih.govnih.gov

The development of a QSAR model for the reactivity of 2-Iodoethyl acrylate would involve several key steps. First, a dataset of structurally related acrylate derivatives would be compiled. The reactivity of these compounds, for instance, their rate constant in a specific reaction like nucleophilic substitution of the iodide or radical polymerization, would be experimentally determined. Subsequently, a variety of molecular descriptors for each compound would be calculated using computational chemistry methods. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Key molecular descriptors relevant to the reactivity of 2-Iodoethyl acrylate and its analogs would likely include:

Electronic Descriptors: Parameters such as the partial atomic charges on the carbonyl carbon, the α-carbon, and the iodine atom can be crucial. The electrophilicity of the β-carbon in the acrylate moiety is a key factor in Michael additions. nih.gov Methods like the Gasteiger partial equalization of orbital electronegativity (PEOE) can be used to calculate these charges. nih.gov

Steric Descriptors: The size and shape of the ester group and any substituents can influence the accessibility of the reactive sites. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter, Es) would be relevant.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO gap is a general indicator of chemical reactivity.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching, connectivity, and shape.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the observed reactivity. The predictive power of the resulting QSAR model is then rigorously validated using internal and external sets of compounds. chemrxiv.org

A hypothetical QSAR study on a series of 2-haloethyl acrylates could yield data as presented in the interactive table below. In this notional example, reactivity is quantified as the logarithm of the rate constant (log k) for a substitution reaction.

Interactive Data Table: Hypothetical QSAR Data for 2-Haloethyl Acrylate Derivatives

| Compound | Halogen Substituent | log k (Reactivity) | LUMO Energy (eV) | Partial Charge on β-Carbon |

| 2-Fluoroethyl acrylate | F | -5.2 | -0.15 | +0.08 |

| 2-Chloroethyl acrylate | Cl | -4.1 | -0.25 | +0.10 |

| 2-Bromoethyl acrylate | Br | -3.5 | -0.32 | +0.11 |

| 2-Iodoethyl acrylate | I | -2.8 | -0.40 | +0.12 |

Such a model could reveal, for instance, that lower LUMO energy and a more positive partial charge on the β-carbon correlate with higher reactivity, which is chemically intuitive. This predictive capability is essential for designing novel functional monomers with tailored reactivity profiles.

High-Throughput Computational Screening for Derivatization

High-throughput computational screening is a powerful in silico technique used to rapidly evaluate large virtual libraries of chemical compounds for specific properties, thereby accelerating the discovery of new materials and molecules. rsc.orgrsc.org In the context of 2-Iodoethyl acrylate, this methodology can be employed to explore a vast chemical space of potential derivatives and identify candidates with desirable characteristics for various applications, such as novel polymers, coatings, or functional materials.

The process of high-throughput computational screening for the derivatization of 2-Iodoethyl acrylate would typically follow these stages:

Virtual Library Generation: A large and diverse library of virtual compounds is generated by computationally modifying the structure of 2-Iodoethyl acrylate. This can be achieved by applying a set of virtual chemical reactions to the parent molecule. The reactive sites on 2-Iodoethyl acrylate offer several handles for derivatization, including:

Substitution of the iodo group with various nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups. researchgate.net

Modification of the acrylate moiety, for example, through reactions at the double bond.

Esterification or transesterification reactions to alter the ethyl group. libretexts.org

Property Prediction: For each molecule in the virtual library, a set of key properties is calculated using computational models. These properties would be chosen based on the target application. For instance, if the goal is to develop new monomers for controlled polymerization, properties like the bond dissociation energy of the carbon-iodine bond, the radical stability, or the predicted reactivity ratios in copolymerization could be calculated.

Screening and Filtering: The virtual library is then filtered based on the predicted properties. A multi-parameter optimization approach is often used to identify candidates that satisfy a set of predefined criteria. For example, the screen might search for derivatives with enhanced thermal stability, specific solubility characteristics, and a desired reactivity profile.

Experimental Validation: The most promising candidates identified from the computational screening are then prioritized for synthesis and experimental testing to validate the in silico predictions. This significantly reduces the time and resources that would be required to synthesize and test a large number of compounds empirically. nih.gov

An illustrative example of the output from a high-throughput computational screening of 2-Iodoethyl acrylate derivatives is shown in the interactive table below. This hypothetical screening aims to identify derivatives with a lower C-I bond dissociation energy (BDE) for improved performance in reversible addition-fragmentation chain-transfer (RAFT) polymerization, while maintaining suitable hydrophilicity (logP).

Interactive Data Table: Hypothetical High-Throughput Screening Results for 2-Iodoethyl Acrylate Derivatives

| Derivative ID | Modifying Group (at Iodine position) | Predicted C-I BDE (kcal/mol) | Predicted logP |

| Parent | -I | 54.5 | 1.8 |

| Deriv-001 | -N(CH₃)₂ | N/A (C-N bond) | 1.5 |

| Deriv-002 | -SCN | 52.1 | 1.9 |

| Deriv-003 | -N₃ | 53.8 | 1.7 |

| Deriv-004 | -S-phenyl | 51.5 | 3.2 |

| Deriv-005 | -O-phenyl | N/A (C-O bond) | 2.9 |

Through such computational screening, researchers can efficiently navigate the vast landscape of chemical possibilities to pinpoint novel 2-Iodoethyl acrylate derivatives with optimized properties for specific technological applications.

Advanced Polymeric Materials and Research Applications

Monomer for the Synthesis of Functional Polymers

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are frequently employed for monomers like acrylates to produce polymers with well-defined molecular weights and low dispersity. cmu.eduscirp.orgyoutube.com These methods are crucial for synthesizing complex architectures such as block copolymers and star polymers from functional monomers, including those structurally similar to 2-iodoethyl acrylate (B77674). scirp.orgrsc.org

Polymers with Tunable Reactivity and Post-Modification Capability

The defining characteristic of poly(2-iodoethyl acrylate) is its exceptional capacity for post-polymerization modification. The iodide on the ethyl side chain is an excellent leaving group, making the polymer a highly reactive scaffold for nucleophilic substitution reactions. This allows for the introduction of a vast library of functional groups after the polymer backbone has been synthesized, a strategy that circumvents potential incompatibilities between desired functionalities and the polymerization process itself. cmu.edu

This high reactivity enables the covalent attachment of various molecules, including amines, azides, thiols, and carboxylates, to the polymer side chains. rsc.orgresearchgate.net For instance, the reaction of poly(2-iodoethyl acrylate) with sodium azide (B81097) would yield poly(2-azidoethyl acrylate), a versatile intermediate for "click" chemistry reactions. This approach provides a powerful platform for creating polymers with precisely tuned chemical and physical properties.

Research on analogous halogenated polymers, such as poly(2-bromoethyl acrylate), has demonstrated the feasibility of these modification strategies. The enhanced reactivity of the carbon-iodine bond compared to the carbon-bromine bond suggests that poly(2-iodoethyl acrylate) would be an even more efficient substrate for such transformations. rsc.org

| Reagent | Introduced Functional Group | Resulting Polymer | Potential Application |

|---|---|---|---|

| Sodium Azide (NaN₃) | Azide (-N₃) | Poly(2-azidoethyl acrylate) | Click chemistry, bioconjugation |

| Ammonia (B1221849) (NH₃) | Primary Amine (-NH₂) | Poly(2-aminoethyl acrylate) | pH-responsive systems, further functionalization |

| Sodium thiocyanate (B1210189) (NaSCN) | Thiocyanate (-SCN) | Poly(2-thiocyanatoethyl acrylate) | Antimicrobial surfaces, ligand binding |

| Potassium acetate (B1210297) (CH₃COOK) | Acetate (-OCOCH₃) | Poly(2-acetoxyethyl acrylate) | Precursor to poly(2-hydroxyethyl acrylate) |

Stimuli-Responsive Polymeric Systems

Stimuli-responsive, or "smart," polymers undergo significant and reversible changes in their physical properties in response to external environmental triggers. nih.govyoutube.com These triggers can include changes in pH, temperature, or exposure to light. fao.org The versatile post-modification capability of poly(2-iodoethyl acrylate) makes it an ideal parent polymer for creating a variety of stimuli-responsive systems.

By grafting specific functional groups onto the polymer backbone, responsiveness to different stimuli can be engineered. For example:

pH-Responsiveness: Attaching primary, secondary, or tertiary amine groups (e.g., via reaction with ammonia or dimethylamine) would yield a polycationic polymer. In acidic conditions, these amine groups become protonated and positively charged, leading to electrostatic repulsion between chains and causing the polymer to swell or dissolve in aqueous media. At higher pH, the amines are deprotonated and neutral, causing the polymer to collapse. nih.govnih.gov

Thermo-Responsiveness: Functional groups that can form or break hydrogen bonds with water as a function of temperature can be introduced. For instance, attaching short-chain oligo(ethylene glycol) moieties could impart lower critical solution temperature (LCST) behavior, where the polymer is soluble in water at low temperatures but becomes insoluble and precipitates as the temperature is raised above a specific point. fao.orgresearchgate.net

Biodegradable Polymer Architectures

The polyacrylate backbone is not inherently biodegradable. However, 2-iodoethyl acrylate can be incorporated into biodegradable polymer architectures through several advanced synthetic strategies. One primary method is to copolymerize it with monomers that introduce cleavable linkages into the polymer backbone. rsc.org For example, copolymerization with cyclic ketene (B1206846) acetals can introduce ester bonds directly into the main chain, which are susceptible to hydrolytic degradation under physiological conditions. rsc.orgnih.gov

Hydrogel Development and Applications

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water or biological fluids. nih.govbohrium.com Their soft, tissue-like consistency makes them suitable for a range of biomedical applications. Acrylate-based monomers are widely used in hydrogel synthesis due to their reactivity and the properties of the resulting polymers. researchgate.netresearchgate.net

Synthesis of Hydrogels with Specific Swelling Properties

Hydrogels based on 2-iodoethyl acrylate can be synthesized by copolymerizing the monomer with a crosslinking agent. The swelling properties of the resulting hydrogel are dictated by the chemical nature of the polymer network and the crosslink density. nih.govyoutube.com

The post-modification potential of the iodo-groups is highly advantageous for tuning swelling behavior. For example, hydrolyzing the iodo-groups to hydroxyl-groups would create a more hydrophilic network, increasing the water uptake capacity. Conversely, introducing hydrophobic moieties would decrease the equilibrium swelling ratio. By creating copolymers with monomers like acrylic acid, hydrogels that exhibit dramatic, pH-dependent swelling can be fabricated. nih.gov Such hydrogels swell extensively in basic media as the carboxylic acid groups deprotonate and repel each other, and they collapse in acidic media. nih.gov

| Factor | Effect on Swelling Ratio | Mechanism |

|---|---|---|

| Increased Crosslink Density | Decrease | Restricts the mobility of polymer chains, preventing network expansion. youtube.com |

| Introduction of Hydrophilic Groups (e.g., -OH, -COOH) | Increase | Enhances the thermodynamic affinity of the network for water. |

| Introduction of Hydrophobic Groups | Decrease | Reduces the affinity for water, promoting polymer-polymer interactions over polymer-water interactions. |

| Change in pH (for pH-responsive groups) | Variable | Ionization of acidic or basic groups leads to electrostatic repulsion and increased swelling. nih.gov |

Crosslinking Mechanisms and Network Formation

The formation of a stable hydrogel network requires crosslinking, which connects individual polymer chains. youtube.comyoutube.com For hydrogels containing 2-iodoethyl acrylate, crosslinking can be achieved through two primary routes:

Copolymerization with a Crosslinker: This is the most common method, where a multifunctional monomer (a crosslinker) is added to the polymerization reaction. Difunctional acrylates or methacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or 1,4-butanediol (B3395766) diacrylate, are typical choices. rsc.orgpolysciences.com These molecules have two polymerizable double bonds and become incorporated into multiple growing polymer chains, creating covalent junctions that form the network structure.

Post-Polymerization Crosslinking: The reactive iodo-groups on the poly(2-iodoethyl acrylate) chains can be used to form crosslinks after the initial polymerization is complete. This can be achieved by adding a difunctional nucleophile, such as a diamine (e.g., ethylenediamine) or a dithiol. Each end of the nucleophilic molecule can react with an iodo-group on a different polymer chain, effectively creating a chemical bridge or crosslink between them. This method allows for greater control over the timing and extent of crosslinking.

Another advanced crosslinking strategy involves using light to initiate the process, known as photocrosslinking. additivebiomanufacturing.org This can provide exceptional spatial and temporal control over gel formation.

Coatings, Adhesives, and Resins with Tailored Properties

The incorporation of 2-Iodoethyl acrylate into polymers, either as a homopolymer—poly(2-iodoethyl acrylate) or P(IEA)—or as a copolymer, allows for the development of materials with specialized properties for coatings, adhesives, and resins. The presence of the iodine atom is central to tailoring these properties in two primary ways: modifying intrinsic polymer characteristics and enabling post-polymerization modification.

One significant intrinsic property modified by the presence of iodine is the refractive index (RI). Polymers containing heavy atoms like iodine exhibit higher refractive indices compared to their non-halogenated counterparts. uni-marburg.dersc.org This is due to the high atomic number and large electron cloud of the iodine atom, which increases the material's polarizability. High-RI polymers are critical for applications in optical coatings, such as anti-reflective layers and materials for optoelectronic devices. sigmaaldrich.comccspublishing.org.cn While data for the homopolymer of 2-IEA is not widely published, its RI is expected to be significantly higher than that of common acrylic resins like poly(methyl methacrylate) (PMMA).

| Polymer | Chemical Structure | Typical Refractive Index (n_D) |

| Poly(methyl methacrylate) | -(C₅H₈O₂)n- | ~1.49 |

| Poly(2-iodoethyl acrylate) | -(C₅H₇IO₂)n- | >1.55 (Estimated) |

Perhaps the most powerful application of 2-IEA in materials science is its use in creating reactive polymers that can be chemically altered after polymerization. The C-I bond in the repeating units of P(IEA) is a potent site for nucleophilic substitution reactions. This allows a base polymer to be synthesized and subsequently functionalized to create a wide array of materials with tailored properties, a process known as post-polymerization modification. frontiersin.orgnih.gov

This strategy allows for the introduction of various functional groups onto a polymer backbone, which can fine-tune properties such as adhesion, hydrophilicity, cross-linking density, and chemical resistance. For example, reacting P(IEA) with sodium azide yields a polymer decorated with azide groups, which can then be used in "click" chemistry reactions. frontiersin.org Similarly, reactions with amines or thiols can introduce functionalities that improve adhesion to specific substrates or alter the polymer's solubility, making it suitable for specialized coatings or adhesive formulations. epluschemical.comgoogle.com

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application of Modified Polymer |

| Azide | Sodium Azide (NaN₃) | -N₃ | Precursor for "click" chemistry, grafting |

| Amine | Alkylamine (R-NH₂) | -NHR | Altered hydrophilicity, pH-responsive materials |

| Thiol | Alkanethiol (R-SH) | -SR | Increased refractive index, improved adhesion to metals |

| Carboxylate | Sodium Acetate (CH₃COONa) | -OOCCH₃ | Precursor for hydrolysis to hydroxyl groups |

Intermediates in Complex Organic Synthesis

Beyond polymer science, 2-Iodoethyl acrylate serves as a versatile building block in multi-step organic synthesis due to its orthogonal reactivity—the acrylate group and the alkyl iodide can be reacted selectively under different conditions. wikipedia.org

While specific examples are not widespread in the literature, the structure of 2-IEA is well-suited for the synthesis of N- or S-containing heterocyclic compounds through tandem reaction sequences. A common strategy involves an initial Michael addition of a dinucleophile to the electron-deficient double bond of the acrylate, followed by an intramolecular nucleophilic substitution that displaces the iodide to form a ring. nih.gov

For instance, the reaction of 2-IEA with an amino-alcohol could foreseeably produce a morpholinone derivative. The amine would first add to the acrylate in a Michael fashion. The subsequent intramolecular attack by the hydroxyl group onto the carbon bearing the iodine would result in cyclization, forming the six-membered heterocycle. This approach offers a direct route to substituted heterocyclic systems that are common motifs in pharmaceuticals and agrochemicals. nih.gov

The primary role of 2-Iodoethyl acrylate as a synthetic intermediate is to serve as a precursor to other, more complex acrylate monomers. The ethyl iodide moiety is an excellent electrophile for SN2 reactions, allowing the iodine to be readily displaced by a wide range of nucleophiles. rsc.org This provides a straightforward method for introducing diverse functionalities into an acrylate structure.

This synthetic utility is particularly valuable because it allows for the preparation of functionalized acrylates that might be otherwise difficult to synthesize. These new monomers can then be polymerized to create advanced polymers with highly specific functionalities or used in further organic transformations. For example, the conversion of 2-IEA to 2-azidoethyl acrylate creates a monomer that can be used to build polymers with azide side-chains, ideal for subsequent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. frontiersin.org The displacement of iodide with other nucleophiles can yield monomers with terminal thiol groups (after deprotection), secondary or tertiary amines, or thioethers. datapdf.commdpi.com

| Reagent | Product | Resulting Monomer Type |

| Sodium Azide (NaN₃) | 2-Azidoethyl acrylate | Click-reactive monomer |

| Thiourea, then hydrolysis | 2-Mercaptoethyl acrylate | Thiol-functionalized monomer |

| Potassium Phthalimide (B116566), then hydrolysis | 2-Aminoethyl acrylate | Amine-functionalized monomer |

| Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)ethyl acrylate | Thioether-containing monomer |

Future Research Directions and Emerging Trends

Development of More Sustainable Synthesis Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of specialty monomers like 2-Iodoethyl acrylate (B77674). specialchem.com Future research is focused on developing synthetic pathways that are more environmentally friendly and economically viable.

Key areas of investigation include:

Bio-based Feedstocks: A significant trend is the move away from petroleum-based starting materials. rsc.org Research is exploring the use of bio-derived resources to produce acrylic acid, a primary precursor for acrylate esters. rsc.orgacs.orgresearchgate.net Feedstocks such as glycerol (B35011) (a byproduct of biodiesel production), lactic acid, and various carbohydrates are being investigated as potential starting points for producing bio-based acrylic acid. rsc.orgresearchgate.net The esterification of this bio-based acrylic acid with 2-iodoethanol (B1213209), which could potentially be derived from bio-ethanol, would represent a more sustainable route to 2-Iodoethyl acrylate.

Greener Reaction Conditions: Efforts are being made to replace harsh reaction conditions and hazardous solvents with more benign alternatives. This includes the use of water as a solvent for polymerization reactions where applicable and the development of solvent-free reaction conditions. rsc.orgmdpi.com For the esterification step, solid acid catalysts are being developed to replace traditional liquid acids, which simplifies purification and reduces waste. buct.edu.cn

Catalyst Innovation: The development of highly efficient and recyclable catalysts is crucial for sustainable synthesis. buct.edu.cn For the production of acrylates, research is ongoing to find catalysts that can operate under milder conditions, exhibit high selectivity, and can be easily separated from the reaction mixture and reused, thereby minimizing waste and energy consumption. specialchem.com

| Green Chemistry Approach | Description | Potential Impact on 2-Iodoethyl acrylate Synthesis |

| Use of Bio-based Feedstocks | Replacing petrochemical-derived acrylic acid with acrylic acid produced from renewable resources like corn or sugarcane. researchgate.net | Reduces the carbon footprint and reliance on fossil fuels for the acrylate portion of the molecule. |

| Enzymatic Catalysis | Employing enzymes like lipases to catalyze the esterification of acrylic acid with 2-iodoethanol. | Offers high selectivity under mild conditions, reducing by-product formation and energy consumption. |

| Flow Chemistry | Conducting the synthesis in continuous flow reactors instead of large batch reactors. | Improves safety, efficiency, and scalability, with better control over reaction parameters and reduced waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | The direct addition of 2-iodoethanol to acrylic acid is an example of a high atom economy reaction. |

Integration into Advanced Polymer Architectures

The iodine atom in 2-Iodoethyl acrylate makes it an excellent monomer for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.org These methods allow for the precise synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. acs.orgsigmaaldrich.com

Future research is focused on utilizing 2-Iodoethyl acrylate to create novel and functional polymer structures:

Block Copolymers: The controlled nature of ATRP and RAFT allows for the sequential polymerization of different monomers. usm.edumdpi.com Using poly(2-Iodoethyl acrylate) as a macroinitiator, a second monomer can be polymerized from the active chain end, leading to the formation of well-defined block copolymers. These materials can self-assemble into nanostructures with applications in areas like drug delivery and nanolithography. mdpi.com

Star and Graft Polymers: 2-Iodoethyl acrylate can be polymerized from multifunctional initiators to create star-shaped polymers. researchgate.net Alternatively, the iodine groups on a poly(2-Iodoethyl acrylate) backbone can serve as initiation sites for grafting a different polymer, resulting in brush or comb-like architectures. These complex structures can exhibit unique solution and bulk properties. mdpi.com

Functional Materials: The iodine atom is a versatile functional handle. It can be readily substituted by other functional groups post-polymerization via nucleophilic substitution reactions. This allows for the creation of a wide range of functional polymers with tailored properties, such as hydrophilicity, biocompatibility, or responsiveness to external stimuli.

| Polymerization Technique | Advantage for 2-Iodoethyl acrylate | Resulting Architecture |

| Atom Transfer Radical Polymerization (ATRP) | The carbon-iodine bond is an effective initiator for ATRP, allowing for excellent control over the polymerization process. acs.org | Well-defined homopolymers, block copolymers, and star polymers with low polydispersity. cmu.educmu.edu |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Can be used to polymerize a wide range of functional monomers, including acrylates, under various reaction conditions. sigmaaldrich.comnih.govrsc.org | Complex architectures like gradient and multiblock copolymers. rsc.org |

| Post-Polymerization Modification | The iodine atom serves as a reactive site for introducing other functional groups after polymerization. | Polymers with tailored functionality for specific applications, such as bioconjugation or sensor development. |

Exploration of Novel Reaction Pathways and Catalysis

Research into the reactivity of 2-Iodoethyl acrylate is expanding beyond traditional polymerization. The interplay between the acrylate and iodoethyl functionalities opens up possibilities for new chemical transformations and catalytic processes.

Emerging areas of exploration include:

Dual-Curing Systems: 2-Iodoethyl acrylate is a candidate for dual-curing systems, where two distinct polymerization reactions can be triggered sequentially or simultaneously. mdpi.com For instance, the acrylate group can undergo UV-initiated radical polymerization, while the iodoethyl group can participate in a separate, thermally or chemically induced reaction. This allows for the creation of materials with tunable properties at different stages of curing. nih.gov

Click Chemistry: The iodoethyl group can be converted to an azide (B81097), making it suitable for copper-catalyzed or strain-promoted alkyne-azide cycloaddition "click" reactions. This provides an efficient and highly selective method for attaching molecules, such as peptides, drugs, or imaging agents, to the polymer chain. mdpi.com

Photocatalysis: Visible-light-induced polymerization is a growing field that offers better temporal control and is more energy-efficient than traditional methods. nih.govchemrxiv.org Research is underway to develop new photoredox catalysts that can mediate the controlled polymerization of acrylates like 2-Iodoethyl acrylate under mild, oxygen-tolerant conditions, which is particularly relevant for biological applications. nih.govrsc.org

Novel Catalytic Coupling: There is interest in exploring novel catalytic reactions, such as the coupling of CO2 and ethylene (B1197577) to form acrylates, which could offer more sustainable production routes in the long term. researchgate.netresearchgate.net While not directly involving 2-iodoethyl acrylate as a reactant, these advancements in fundamental acrylate synthesis could influence future production methods.

Applications in Emerging Technologies

The unique polymers that can be synthesized from 2-Iodoethyl acrylate are well-suited for a variety of high-performance and emerging technological applications.

Future applications are envisioned in several key areas:

Biomedical and Pharmaceutical Fields: Polymers based on 2-Iodoethyl acrylate are being explored for advanced drug delivery systems. researchgate.net The ability to form well-defined block copolymers allows for the creation of micelles or nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. mdpi.comnih.govnih.gov The functionalizable nature of these polymers also enables the attachment of targeting ligands for site-specific drug delivery. Furthermore, hydrogels derived from these polymers are being investigated for tissue engineering and as smart materials that respond to biological stimuli. metu.edu.tr

Smart Coatings and Adhesives: The versatility of 2-Iodoethyl acrylate makes it a valuable component for creating smart coatings. These could include anti-fouling surfaces for marine applications or self-healing coatings that can repair scratches. In adhesives, the dual-curing capabilities could be used to create pressure-sensitive adhesives that can be subsequently crosslinked for permanent bonding. amazonaws.comresearchgate.net

Electronics and Photonics: The precise control over polymer architecture afforded by techniques like ATRP is essential for creating the nanostructured materials used in electronics and photonics. Block copolymers of poly(2-Iodoethyl acrylate) could be used to create ordered thin films for applications in data storage, advanced lithography, or as components in organic electronic devices.

Q & A

Q. What are the recommended methods for synthesizing 2-iodoethyl acrylate, and how can its purity be verified?

Synthesis of 2-iodoethyl acrylate typically involves nucleophilic substitution or radical-mediated pathways. For example, 1-(2-iodoethyl) indoles/pyrroles can react with acrylates under Fe(III)/Fe(II) catalysis in Fenton-type conditions to generate cyclized products . The iodine group in 2-iodoethyl derivatives facilitates radical initiation, enabling efficient coupling reactions. Purity verification requires analytical techniques such as NMR (e.g., characteristic shifts for iodine at ~3.5–4.0 ppm in H NMR) and IR spectroscopy (C=O stretch ~1700–1750 cm) . Stabilizers like hydroquinone derivatives (0.03% w/w) are often added to prevent polymerization during storage .

Q. What safety protocols should be followed when handling 2-iodoethyl acrylate in laboratory settings?

Due to its reactive acrylate group and iodine substituent, 2-iodoethyl acrylate requires stringent safety measures:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if symptoms persist .

- Stabilization : Monitor stabilizer concentrations (e.g., hydroquinone monomethyl ether) to prevent unintended polymerization .

Q. How does the iodine substituent influence the stability and reactivity of 2-iodoethyl acrylate compared to other acrylates?

The iodine atom acts as a leaving group, making 2-iodoethyl acrylate highly reactive in substitution and radical reactions. However, it also increases susceptibility to light-induced degradation. Stability is enhanced by storing the compound in dark, cool conditions with stabilizers. Compared to methyl or ethyl acrylates, the iodine group enables unique reactivity in cross-coupling and cyclization reactions, such as Mizoroki–Heck or tandem radical addition/cyclization processes .

Advanced Research Questions

Q. How can 2-iodoethyl acrylate be utilized in photoredox catalysis or transition metal-mediated reactions?

2-Iodoethyl acrylate is a promising substrate in photoredox catalysis due to its ability to undergo single-electron transfer (SET) with Ru(bpy) or Ir complexes under visible light. The iodine atom facilitates oxidative cleavage, generating acrylate radicals for C–C bond formation. For example, in Mizoroki–Heck reactions, Pd nanoparticles on modified SBA-15 catalysts can mediate coupling between iodobenzene and acrylates . Advanced applications include tandem radical addition/cyclization for synthesizing indolizine derivatives under Fe-catalyzed, Fenton-type conditions .

Q. What methodologies resolve contradictions in reported reaction yields for 2-iodoethyl acrylate in radical cyclization?

Discrepancies in yields often arise from variations in catalyst systems (e.g., Fe vs. tungsten) or stabilizer interference. To address this:

Q. How can 2-iodoethyl acrylate be incorporated into polymer backbones, and what analytical methods confirm successful incorporation?

The acrylate group enables copolymerization with vinyl monomers via free-radical polymerization. To confirm incorporation:

Q. What strategies mitigate toxicity challenges in Fe-catalyzed reactions involving 2-iodoethyl acrylate?

Replacing toxic tungsten catalysts with Fe-based systems reduces environmental and safety risks. For example, Fe(III)/Fe(II) synergism in Fenton conditions enables efficient radical generation while minimizing hazardous waste . Additionally, aqueous reaction media or immobilized Fe catalysts improve recyclability and reduce exposure .

Q. How do steric and electronic effects of the iodine group impact regioselectivity in cycloaddition reactions?

The electron-withdrawing iodine atom polarizes the acrylate double bond, favoring nucleophilic attack at the β-position. Steric hindrance from the ethyl-iodo moiety directs cyclization to form six-membered rings over smaller cycles. Computational studies (DFT) and Hammett plots can quantify these effects .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.